1,1,3,3-Tetramethylguanidine

Übersicht

Beschreibung

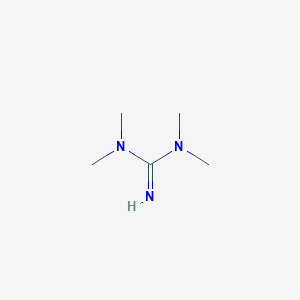

1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic organic base with the molecular formula C₅H₁₃N₃ and a molecular weight of 115.18 g/mol. It is characterized by its high basicity (pKa ~13.6 in water), low nucleophilicity, and stability under various reaction conditions . TMG is widely used in organic synthesis, including catalysis of esterification , Henry reactions , and polymer functionalization . Its boiling point is 162–163°C, and it has a density of 0.916 g/mL at 20°C .

Vorbereitungsmethoden

1,1,3,3-Tetramethylguanidine can be synthesized through several methods:

From Tetramethylthiourea: The original preparation involved the S-methylation and subsequent amination of tetramethylthiourea.

From Cyanogen Iodide: An alternative method starts with cyanogen iodide, which undergoes a series of reactions to yield this compound.

Industrial Production: Industrially, it can be produced by reacting hydrocyanic acid and dimethylamine in the presence of chlorine in an alcohol solvent.

Analyse Chemischer Reaktionen

As a Base in Organic Reactions

TMG is frequently employed as a strong base in organic chemistry. Its high water solubility allows for easy removal from organic solvent mixtures .

-

Kinetics and Mechanism: TMG's reactions have been studied in aprotic solvents like acetonitrile, benzonitrile, tetrahydrofuran, and hexane. The reaction of 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane with TMG results in N-[bis(dimethylamino)methylene]-1-fluoro-2,2-bis(4-nitrophenyl)ethenylamine. Kinetic studies in acetonitrile have shown non-exponential behavior in the initial stages of the reaction, suggesting a multistep mechanism .

Zwitterionic Ring-Opening Polymerization

TMG can initiate zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived *N-*thiocarboxyanhydrides (Me-NNTAs). This process rapidly produces well-defined polysarcosine polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization proceeds via macro-zwitterions bearing a cationic 1,1,3,3-tetramethylguanidinium and an anionic thiocarbamate chain end. TMG stabilizes the thiocarbamate chain end, facilitating monomer addition. The polymerization can be conducted without strict exclusion of moisture due to the enhanced hydrolytic stability of Me-NNTA .

Production of this compound

This compound can be synthesized by reacting cyanogen chloride with dimethylamine. This reaction can be performed in either an organic solvent immiscible with water or in an aqueous solvent. In an organic solvent, high temperatures (130-180 °C) and pressure are required. In an aqueous solvent, the reaction can occur at lower temperatures (0-50 °C) .

Organocatalysis

TMG can be used as an organocatalyst. For example, nano-ordered this compound-functionalized melamine (Melamine@TMG) can catalyze the three-component synthesis of 1,2,4-triazoloquinazolinone derivatives using cyclic dimedone, 3-amino-1,2,4-triazole, and benzaldehyde derivatives .

Polymerization of BLG NCA

TMG can initiate the polymerization of BLG NCA (N-Carboxyanhydrides) in THF. The reaction is stirred at room temperature, and the resulting polymer is dissolved in a GPC mobile phase for GPC analysis .

TMG-Mediated ZROP of Me-NNTA

| Entry No. | [I]0 | $$M]0:[I]0 | Mn (Theor.)b (kg/mol) | Mn(SEC) c (kg/mol) | Đc |

|---|---|---|---|---|---|

| 1 | TMG | 25:1 | 1.8 | 1.9 | 1.03 |

| 2 | TMG | 50:1 | 3.6 | 4.1 | 1.01 |

| 3 | TMG | 100:1 | 7.2 | 7.7 | 1.02 |

| 4 | TMG | 150:1 | 10.7 | 11.0 | 1.02 |

| 5 | TMG | 400:1 | 28.4 | 28.1 | 1.02 |

[I]0 = Initial initiator concentration, $$M]0 = Initial monomer concentration, bTheoretical molecular weight, cDetermined by SEC analysis

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Base for Alkylation Reactions

TMG is primarily employed as a strong base for alkylation reactions. It serves as a substitute for other expensive bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) due to its cost-effectiveness and efficiency in promoting reactions without nucleophilic interference .

Environmental Benefits

Research has indicated that TMG can be utilized in environmentally friendly synthetic processes. For instance, polystyrene-supported TMG has been shown to replace traditional bases in organic synthesis, promoting greener preparative methods . This characteristic aligns with the increasing demand for sustainable practices in chemical manufacturing.

Catalysis

Organocatalysis

TMG has been functionalized to create organocatalysts that facilitate various chemical reactions. A notable example is the development of TMG-functionalized melamine as an organocatalyst for synthesizing 1,2,4-triazoloquinazolinone derivatives. This catalyst demonstrated high yields (86-99%) and short reaction times (10-25 minutes), showcasing TMG's effectiveness in catalyzing complex organic transformations .

Switchable Polarity Solvents

In recent studies, TMG has been combined with methanol and carbon dioxide to create switchable polarity solvents (SPS). This innovative approach allows for simultaneous derivatization and gas chromatographic characterization of fatty acids in olive oil, demonstrating TMG's versatility beyond traditional applications .

Material Science

Polyurethane Production

TMG is also used as a base-catalyst in the production of polyurethanes. Its ability to facilitate the reaction between isocyanates and polyols makes it invaluable in the polymer industry . The high water solubility of TMG allows for easy removal from the reaction mixtures, enhancing the purification process.

Case Studies

Wirkmechanismus

1,1,3,3-Tetramethylguanidine exerts its effects primarily through its strong basicity. It enhances the nucleophilicity of initiators in polymerization reactions, thereby increasing the initiation and propagation rates . This compound interacts with various molecular targets, including alcohols, amines, and carboxyl acids, facilitating their transformation into desired products.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

1,1,3,3-Tetraethylguanidine (TEG)

- Structure : TEG replaces TMG’s methyl groups with ethyl substituents (C₂H₅), resulting in a molecular formula of C₇H₁₇N₃ and a higher molecular weight (143.23 g/mol).

- Basicity : Similar to TMG, but larger alkyl groups may slightly reduce basicity due to increased steric hindrance.

- Applications: Limited evidence suggests TEG shares catalytic roles with TMG, but its higher lipophilicity may favor reactions in non-polar solvents .

- Key Difference : Ethyl groups in TEG could alter solubility and reactivity in specific environments compared to TMG.

1,1,2,3,3-Pentamethylguanidine

- Structure : An additional methyl group at the 2-position (C₆H₁₅N₃; molecular weight 129.21 g/mol) introduces steric effects.

- Basicity : Likely lower than TMG due to increased steric hindrance around the guanidine core.

Amidines (DBN, DBU)

- Structure: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are bicyclic amidines.

- Basicity : Both have pKa values ~12–14, comparable to TMG. However, their nucleophilicity is higher, limiting utility in reactions sensitive to nucleophilic attack.

- Applications : Used in deprotonation and cyclization reactions. Unlike TMG, DBU is prone to alkylation, reducing its stability in certain conditions .

- Key Advantage of TMG : Superior stability and resistance to alkylation make TMG preferable in long-term or multi-step syntheses .

Performance in Catalysis

- TMG in Esterification : TMG promotes esterification of poly(meth)acrylic acid with halogenated compounds at room temperature, achieving >95% conversion in DMSO .

- DBU Limitations : While DBU is effective in skin pH studies, its nucleophilicity can lead to side reactions in organic synthesis .

Physicochemical Properties

| Property | TMG | DBU | TEG (Theoretical) | Pentamethylguanidine |

|---|---|---|---|---|

| Boiling Point (°C) | 162–163 | 80–85 (at 0.1 mmHg) | Higher than TMG | N/A |

| Density (g/mL) | 0.916 | 1.02 | ~0.89 (estimated) | N/A |

| Solubility | Miscible in polar solvents | Soluble in organic solvents | Less polar affinity | N/A |

| Stability | Resists alkylation | Prone to alkylation | Moderate | N/A |

- Thermal Stability : TMG’s higher boiling point compared to DBU (162°C vs. 80°C at reduced pressure) allows its use in high-temperature reactions .

Biologische Aktivität

1,1,3,3-Tetramethylguanidine (TMG) is a versatile compound with notable biological activity and applications in various fields, including medicinal chemistry and catalysis. This article delves into the biological properties of TMG, supported by research findings, case studies, and data tables.

TMG is primarily recognized as a strong base and is utilized in organic synthesis as a catalyst. Its applications extend to:

- Polyurethane Foam Catalyst : TMG acts as an accelerator in the synthesis of polyurethane foams.

- Rubber Synthesis : It serves as an accelerator for polysulfured rubber synthesis.

- Pharmaceuticals : TMG is involved in the preparation of various pharmaceutical compounds, including steroids and alkyl nitriles from alkyl halides .

Antimicrobial Properties

Research has demonstrated that TMG exhibits significant antimicrobial activity. A study on metal complexes derived from TMG showed that these complexes possess enhanced antibacterial properties against both Gram-negative and Gram-positive bacteria. The disc diffusion method revealed that the metal complexes exhibited superior antibacterial activity compared to TMG alone .

Anticonvulsant Activity

TMG has been studied for its anticonvulsant properties. In experimental models, it has shown potential in reducing seizure activity. This suggests its possible application in treating epilepsy and other seizure disorders.

Other Biological Activities

TMG has also been associated with various biological activities such as:

- Antihistaminic Effects : Potential use in treating allergic reactions.

- Antihypertensive Properties : Research indicates possible applications in managing hypertension .

Synthesis of Guanidine-Substituted Compounds

A study focused on the synthesis of novel guanidine-substituted compounds using TMG as a catalyst. The resulting compounds exhibited significant biological activity, including antimicrobial effects against various bacterial strains. The research highlighted the efficiency of TMG in promoting reactions under mild conditions while achieving high yields .

Functionalization of Melamine with TMG

In another study, TMG was functionalized onto melamine to create a multifunctional organocatalyst. This catalyst was effective in synthesizing 1,2,4-triazoloquinazolinone derivatives with yields ranging from 86% to 99%. The study emphasized the potential of TMG-functionalized catalysts in green chemistry applications .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of TMG relevant to experimental design?

TMG is a liquid organobase with a boiling point of 52–54°C at 11 mmHg, density of 0.918 g/mL at 25°C, and refractive index of 1.469 . Its low vapor pressure (0.2 mmHg at 20°C) suggests volatility under reduced pressure, necessitating inert atmosphere handling in reactions. The molecule’s strong basicity (pKa ~13.5) and nucleophilic guanidine core make it effective in deprotonation and catalysis. When designing experiments, consider solvent compatibility (e.g., dichloromethane, THF) and temperature control to prevent decomposition .

Q. How should TMG be handled safely in laboratory settings?

TMG is classified as corrosive (Skin Corr. 1B, Eye Dam. 1) and flammable (Flam. Liq. 3). Use PPE including nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in sealed containers away from oxidizers .

Q. What methodologies are recommended for synthesizing TMG derivatives?

TMG reacts with formamide or acylating agents to form derivatives like 2-formyl-TMG. For example:

- 2-Formyl-TMG synthesis : React TMG with tris(dimethylamino)ethoxymethane and formamide under anhydrous conditions at 0–20°C. Monitor via TLC (CH₂Cl₂:acetone:ethanol 6:3:1) and purify by distillation .

- Barton’s base : Substitute TMG with tert-butyl groups using tert-butylamine and coupling agents .

Q. How does TMG enhance CO₂ absorption in ionic liquid systems?

TMG-based ionic liquids (e.g., poly(1,1,3,3-tetramethylguanidine acrylate)) exhibit high CO₂ solubility due to strong Lewis acid-base interactions. At 30°C and 10 bar, CO₂ solubility reaches ~0.6 mol/kg. Experimental protocols:

Prepare TMG-acrylate polymer via free-radical polymerization.

Measure gas solubility using high-pressure gravimetric or volumetric methods .

Advanced Research Questions

Q. How does TMG’s catalytic mechanism vary between polymerization and coupling reactions?

- Polymerization : TMG enhances nucleophilicity of initiators (amines, alcohols) in ring-opening polymerization of N-carboxyanhydrides. It operates via a carbamate mechanism, accelerating propagation rates (e.g., achieving >90% conversion in 30 minutes) .

- Coupling reactions : As Barton’s base, TMG deprotonates substrates to form reactive intermediates, promoting C–N/C–O bond formation. Key factors: stoichiometry (1.1–1.5 eq. TMG), solvent polarity (CH₂Cl₂), and exclusion of moisture .

Q. What experimental strategies resolve contradictions in TMG’s thermal stability in doped materials?

TMG-doped carbon nanotubes (CNTs) show conflicting thermal stability in air:

- Instability : TMG-doped CNTs lose n-type conductivity at 100°C due to oxidative degradation.

- Mitigation : Characterize stability via:

Q. How can TMG’s role in CO₂ hydrate formation kinetics be optimized for sequestration studies?

TMG reduces hydrate formation induction time by lowering interfacial tension. Experimental design:

Prepare TMG solutions (0.1–1.0 wt%) in high-pressure reactors.

Measure hydrate phase equilibria using PVT (pressure-volume-temperature) cells.

Analyze morphology via cryo-SEM. Optimal TMG concentration: 0.5 wt%, achieving 40% faster nucleation vs. control .

Q. What analytical techniques validate TMG’s purity and reactivity in complex matrices?

Eigenschaften

IUPAC Name |

1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVBNYUBXIEUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058835 | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Merck Index] | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.13 [mmHg] | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80-70-6 | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ101E7ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.